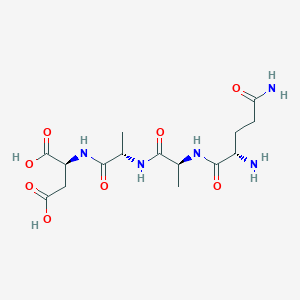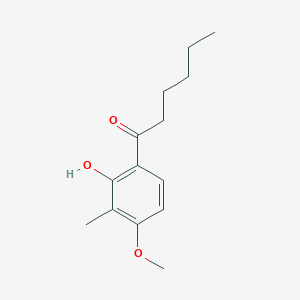
1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with the molecular formula C10H12O3 This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxy-3-methylbenzaldehyde and hexanone.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and hexanone in the presence of a suitable catalyst, such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares similar functional groups but differs in the length of the carbon chain.
4-Hydroxy-3-methoxyphenylacetone: Similar structure with variations in the position of functional groups.
Uniqueness: 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one is unique due to its specific combination of functional groups and the hexanone chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
647008-30-8 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-3-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9-13(17-3)10(2)14(11)16/h8-9,16H,4-7H2,1-3H3 |
InChI Key |
UQAOCUNQJYRJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


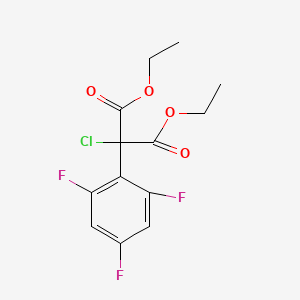
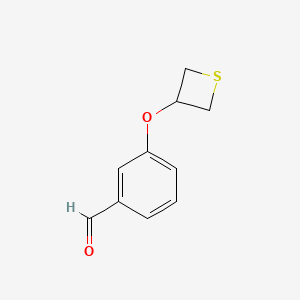
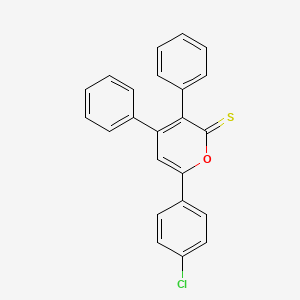
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
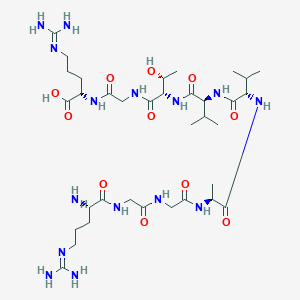
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)


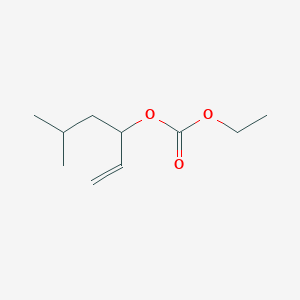
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

methanone](/img/structure/B12602771.png)
